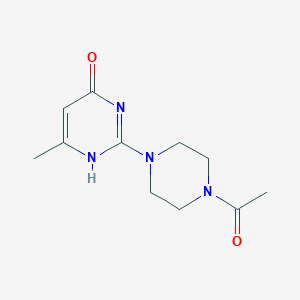![molecular formula C19H22N4O2S B253929 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a derivative of pyrimidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide exhibits antitumor activity by inducing apoptosis in cancer cells. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Moreover, this compound has been studied for its potential use as a diagnostic tool in medical imaging due to its ability to bind to certain receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in lab experiments include its potential applications in medicine and biotechnology. This compound has been found to exhibit antitumor activity and inhibit the growth of bacteria and fungi. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One of the areas of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Moreover, this compound could be studied for its potential use in combination therapy for cancer. Furthermore, the use of this compound in medical imaging could be explored further.
Métodos De Síntesis
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been achieved using various methods. One of the most common methods involves the reaction of 2-amino-4,6-diphenylpyrimidine-5-carbonitrile with thioacetic acid followed by the reaction with propylamine and acetic anhydride. The reaction yields 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has potential applications in medicine and biotechnology. This compound has been found to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. Moreover, this compound has been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
Nombre del producto |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide |
|---|---|
Fórmula molecular |
C19H22N4O2S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C19H22N4O2S/c1-3-10-23(11-4-2)16(24)13-26-19-21-17(14-8-6-5-7-9-14)15(12-20)18(25)22-19/h5-9H,3-4,10-11,13H2,1-2H3,(H,21,22,25) |
Clave InChI |
LELLPMUIMGHCEI-UHFFFAOYSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
SMILES canónico |
CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)
![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)
![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)